molecular formula C12H10ClNO B8746418 2-Chloromethyl-6-phenoxypyridine

2-Chloromethyl-6-phenoxypyridine

Cat. No.: B8746418
M. Wt: 219.66 g/mol
InChI Key: HTPGVWLAVAQOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-6-phenoxypyridine is a versatile chemical building block designed for research and development applications. Its molecular structure incorporates both a reactive chloromethyl group and a phenoxy moiety on a pyridine core, making it a valuable intermediate in organic synthesis and material science. Researchers can utilize this compound for constructing more complex molecular architectures, particularly in the development of pharmaceutical candidates, functional materials, and ligands for catalytic systems. The chloromethyl group is a known handle for further functionalization through nucleophilic substitution reactions, allowing for the formation of ethers, thioethers, or amine linkages. The phenoxypyridine scaffold is a structure of interest in medicinal chemistry and agrochemical research. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or household chemical. It is strictly for use by qualified professionals and is not intended for human, veterinary, or diagnostic use.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

2-(chloromethyl)-6-phenoxypyridine

InChI

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-12(14-10)15-11-6-2-1-3-7-11/h1-8H,9H2

InChI Key

HTPGVWLAVAQOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=N2)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, molecular formulas, and key properties of 2-Chloromethyl-6-phenoxypyridine with analogous pyridine derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties Applications References
This compound -CH₂Cl (2), -OPh (6) C₁₂H₁₀ClNO Reactive chloromethyl group; phenoxy enhances lipophilicity Pharmaceutical intermediates N/A
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) -Cl (2), -CCl₃ (6) C₆H₃NCl₄ Strong electron-withdrawing groups; high stability Nitrification inhibitor in agriculture
2-Chloro-6-methylpyridine-4-carboxylic acid -Cl (2), -CH₃ (6), -COOH (4) C₇H₆ClNO₂ Carboxylic acid enhances solubility; methyl group adds steric bulk Pharmaceutical synthesis
2-Chloro-6-phenylpyridine-3-carbonitrile -Cl (2), -Ph (6), -CN (3) C₁₂H₇ClN₂ Planar structure; high aromaticity despite substituents Material science applications
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile -4-F-OPh (2), -2-Cl-Ph (6), -CN (3) C₁₈H₁₀ClFN₂O Fluorophenoxy increases electron-withdrawing effects; chlorophenyl adds bulk Agrochemical intermediates

Reactivity and Electronic Effects

  • Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), making it versatile for synthesizing amines, ethers, or thioethers. In contrast, Nitrapyrin’s -CCl₃ group is less reactive due to steric hindrance and electron withdrawal .
  • Phenoxy vs. Trichloromethyl: The phenoxy group in the target compound donates electrons via resonance, activating the pyridine ring for electrophilic substitution. Conversely, Nitrapyrin’s -CCl₃ group deactivates the ring, reducing reactivity .
  • Cyano and Carboxylic Acid Groups: Compounds with -CN (e.g., ) exhibit strong electron-withdrawing effects, directing electrophilic attacks to specific positions.

Physical and Crystallographic Properties

  • Planarity and Aromaticity : 2-Chloro-6-phenylpyridine-3-carbonitrile exhibits near-planar geometry with retained aromaticity in the pyridine ring, suggesting stable crystalline packing .
  • Lipophilicity: The phenoxy group in the target compound increases lipophilicity, favoring membrane permeability in drug design. Nitrapyrin’s -CCl₃ group further enhances hydrophobicity, ideal for soil applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloromethyl-6-phenoxypyridine, and how can purity be maximized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with pyridine derivatives. For example, acylation and chlorination reactions can introduce the chloromethyl group at the 6-position of the pyridine ring . Key steps include:

  • Acylation : Use acetyl chloride or similar reagents to functionalize the pyridine ring.
  • Chlorination : Employ reagents like SOCl₂ or PCl₅ to introduce the chloromethyl group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) improves purity.
    • Critical Parameters : Monitor reaction temperature (typically 0–80°C) and stoichiometric ratios to avoid side reactions. Purity can be verified via HPLC (>98%) or ¹H/¹³C NMR .

Q. How can structural characterization be performed for this compound?

  • Analytical Techniques :

  • Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for chloromethyl protons), ¹³C NMR (δ 40–45 ppm for CH₂Cl), and FT-IR (C-Cl stretch at ~600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]+ at m/z 224.6 for C₁₂H₁₀ClNO) .
  • X-ray Crystallography : For solid-state structure elucidation (if single crystals are obtainable) .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Store in airtight containers at 2–8°C to avoid degradation .
  • Toxicity Note : Limited toxicological data exist; assume acute toxicity and handle as per GHS Category 2 (Warning: H315, H319) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chloromethylation in pyridine derivatives?

  • Mechanistic Insights :

  • Electrophilic Substitution : Chloromethyl groups preferentially attach to the 6-position due to electron-withdrawing effects of the phenoxy group at position 2. Computational studies (DFT) can predict reactivity trends .
  • Catalytic Effects : Lewis acids (e.g., AlCl₃) enhance chlorination efficiency but may alter regioselectivity .
    • Experimental Validation : Compare yields under varying conditions (e.g., solvent polarity, temperature) using GC-MS or LC-MS to track intermediates .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Case Study : Discrepancies in antimicrobial assays may arise from:

  • Impurities : Trace solvents (e.g., DMSO) can inhibit bacterial growth. Re-purify compounds and re-test .
  • Assay Conditions : Adjust pH (6.5–7.5) or nutrient media to match physiological environments .
    • Data Normalization : Use positive controls (e.g., ampicillin) and statistical tools (ANOVA) to validate results .

Q. How can computational modeling predict the environmental fate of this compound?

  • Approaches :

  • PBT/vPvB Assessment : Estimate persistence (BIOWIN models), bioaccumulation (log Kow), and toxicity (ECOSAR) .
  • Degradation Pathways : Simulate hydrolysis (pH-dependent) or photolysis using software like EPI Suite .
    • Experimental Validation : Conduct OECD 301B (ready biodegradability) or 307 (soil degradation) tests .

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